

Technical Guide: N-(2-hydroxy-2-methylpropyl)benzamide

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Compound of Interest

Compound Name: N-(2-hydroxy-2-methylpropyl)benzamide
CAS No.: 33561-46-5
Cat. No.: B13105578

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Physicochemical Characterization, Synthesis, and Analytical Profiling[1][2]

Executive Summary

N-(2-hydroxy-2-methylpropyl)benzamide (CAS: 33561-46-5) is a functionalized benzamide derivative characterized by a tertiary alcohol moiety on the

-alkyl side chain. With a molecular weight of 193.24 g/mol, it serves as a critical reference standard in the impurity profiling of benzamide-based pharmaceuticals and is a known oxidative metabolite of

-isobutylbenzamide.

This guide provides a definitive protocol for its synthesis via the Schotten-Baumann method, detailed physicochemical data for identification, and a structural analysis of its formation pathways.

Physicochemical Profile

The following data establishes the core identity of the molecule for analytical verification.

Property	Value	Notes
Chemical Name	N-(2-hydroxy-2-methylpropyl)benzamide	IUPAC
CAS Registry Number	33561-46-5	Verified Identifier
Molecular Formula		
Molecular Weight	193.24 g/mol	Average Mass
Exact Mass	193.11028 Da	Monoisotopic (for HRMS)
Physical State	White to off-white solid	Predicted
LogP	1.18 (Predicted)	Lipophilicity index
Topological Polar Surface Area	49.3	Relevant for membrane permeability
H-Bond Donors/Acceptors	2 / 2	Amide NH and Alcohol OH

Synthesis Protocol

The most robust synthetic route utilizes a Schotten-Baumann acylation of 1-amino-2-methyl-2-propanol with benzoyl chloride. This method is preferred over anhydrous conditions due to its selectivity for the amine over the tertiary alcohol, minimizing ester side-products.

Reagents & Materials

- Substrate: 1-Amino-2-methyl-2-propanol (CAS 2854-16-2)
- Acylating Agent: Benzoyl Chloride (CAS 98-88-4)
- Base: Sodium Hydroxide (10% aqueous solution)[1]
- Solvent: Dichloromethane (DCM)

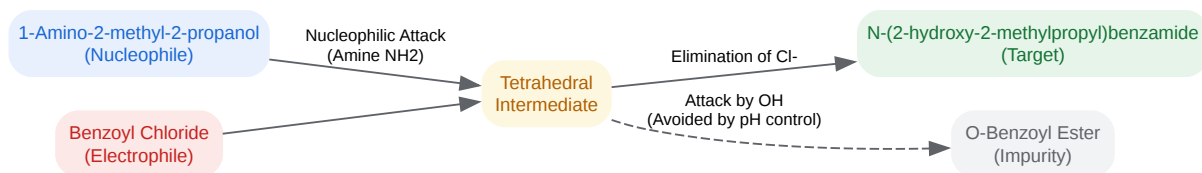
- Quenching: 1M Hydrochloric Acid

Step-by-Step Methodology

- Preparation: In a 250 mL round-bottom flask, dissolve 1-amino-2-methyl-2-propanol (10.0 mmol, 0.89 g) in DCM (20 mL).
- Biphasic Setup: Add 10% NaOH (20 mL, ~50 mmol) to the flask. Cool the biphasic mixture to 0–5 °C using an ice bath.
- Acylation: Add benzoyl chloride (11.0 mmol, 1.28 mL) dropwise over 15 minutes with vigorous stirring. Critical: Maintain temperature <10 °C to prevent hydrolysis of the acid chloride.
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[\[2\]](#)[\[3\]](#)
- Workup:
 - Separate the organic (DCM) layer.
 - Wash the organic layer sequentially with 1M HCl (10 mL) to remove unreacted amine, sat. (10 mL) to remove benzoic acid, and brine (10 mL).
 - Dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Recrystallize from minimal hot ethyl acetate or purify via flash column chromatography (SiO_2 , 0-5% MeOH in DCM).

Reaction Pathway Visualization

The following diagram illustrates the synthesis logic and potential side reactions.



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Caption: Selective N-acylation pathway via Schotten-Baumann conditions, minimizing O-acylation side products.

Analytical Characterization (Predicted)

To validate the synthesized product, compare experimental data against these predicted spectral signatures.

- Mass Spectrometry (ESI+):
 - $[M+H]^+$: m/z 194.12
 - $[M+Na]^+$: m/z 216.10
 - Fragmentation: Major fragment at m/z 105.03 (Benzoyl cation,) and m/z 77.04 (Phenyl cation).
- NMR (400 MHz,):
 - 7.75 – 7.80 (m, 2H, ortho-ArH)
 - 7.40 – 7.55 (m, 3H, meta/para-ArH)
 - 6.80 (br s, 1H, NH)
 - 3.45 (d, Hz, 2H,

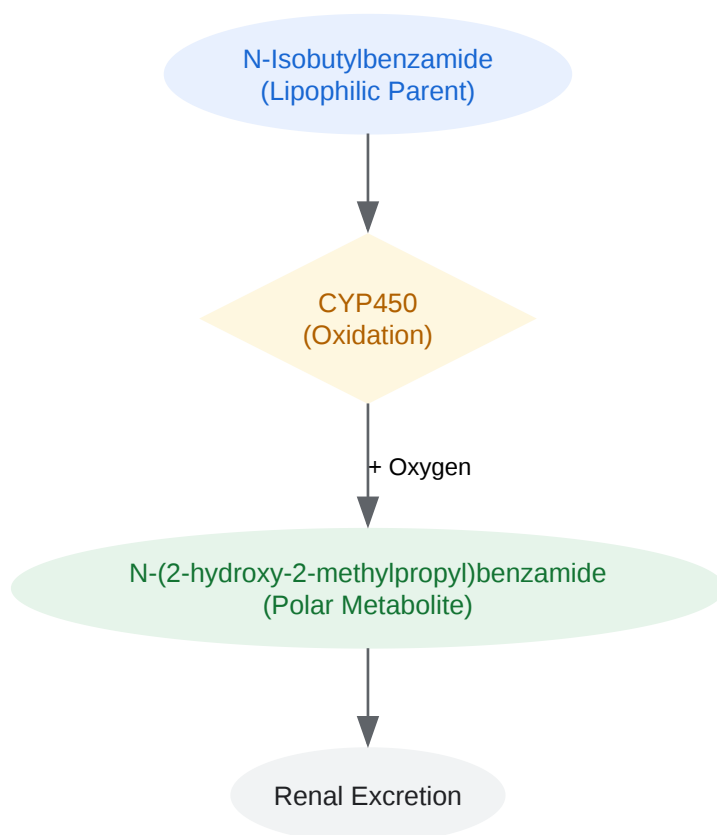
-N)

- 2.50 (br s, 1H, OH)
- 1.30 (s, 6H,
)

Biological & Pharmaceutical Context

Metabolic Significance: This compound acts as a reference standard for the oxidative metabolism of N-isobutylbenzamide. Cytochrome P450 enzymes often target the tertiary carbon of the isobutyl chain, inserting a hydroxyl group to form **N-(2-hydroxy-2-methylpropyl)benzamide**. This transformation increases polarity, facilitating renal excretion.

Impurity Profiling: In the synthesis of oxazoline-based ligands or drugs containing the 2-amino-2-methylpropanol moiety, this amide can appear as a hydrolysis product or an uncyclized intermediate. Its accurate molecular weight (193.24) and fragmentation pattern are essential for differentiating it from isomeric impurities (e.g., the tert-butyl isomer, N-(1-hydroxy-2-methylpropan-2-yl)benzamide).



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Caption: Metabolic hydroxylation pathway of N-isobutylbenzamide leading to the target compound.

References

- ChemicalBook. (2024). **N-(2-Hydroxy-2-methylpropyl)benzamide** Product Properties. Retrieved from
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95140, N-Isobutylbenzamide. Retrieved from
- BenchChem. (2024). Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride. Retrieved from
- Sano, T. (1999).[4] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. Retrieved from

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- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. nanobioletters.com](https://nanobioletters.com) [nanobioletters.com]
- [3. Systematic evaluation of benzylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC](https://pubmed.ncbi.nlm.nih.gov/1141144/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/1141144/)]
- [4. organic-chemistry.org](https://www.organic-chemistry.org) [[organic-chemistry.org](https://www.organic-chemistry.org)]
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